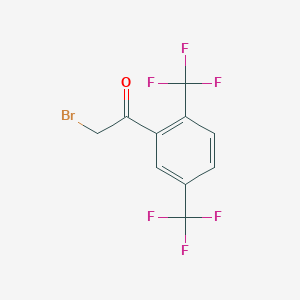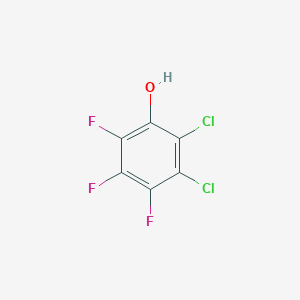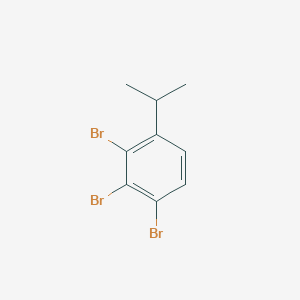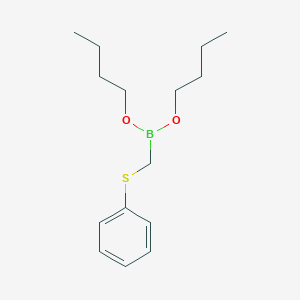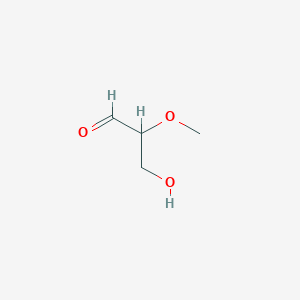
3-Hydroxy-2-methoxypropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxypropanal is an organic compound with the molecular formula C4H8O3 It is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by a hydroxyl group and a methoxy group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Another method involves the oxidation of 3-methoxy-1-propanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include a solvent such as dichloromethane or acetone and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methoxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxy-2-oxopropanal using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-methoxy-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, dichloromethane, acetone, room temperature.
Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF), room temperature.
Substitution: SOCl2, PBr3, pyridine, dichloromethane, room temperature.
Major Products Formed
Oxidation: 3-Methoxy-2-oxopropanal.
Reduction: 3-Methoxy-1,2-propanediol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxypropanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpropanal: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-2-(hydroxymethyl)propanal: Contains an additional hydroxymethyl group.
3-Methoxy-2-oxopropanal: An oxidized form of 3-Hydroxy-2-methoxypropanal.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
4448-68-4 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-4(2-5)3-6/h2,4,6H,3H2,1H3 |
InChI-Schlüssel |
LFHDVXRLUAMVMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



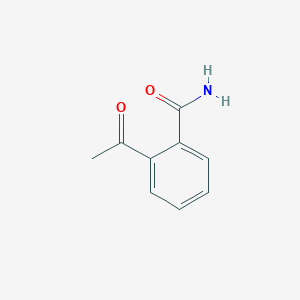

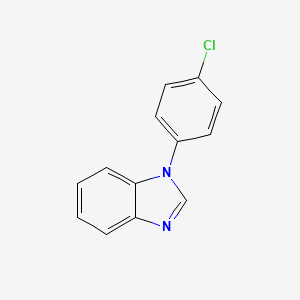
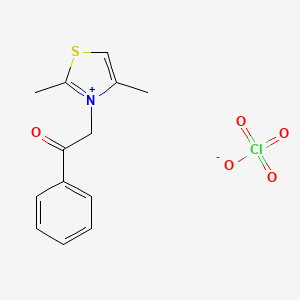
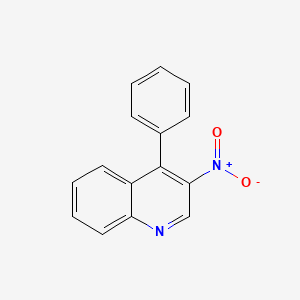
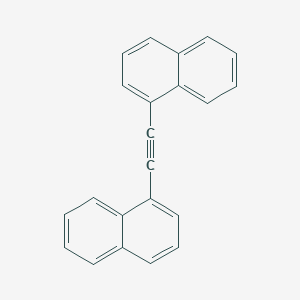
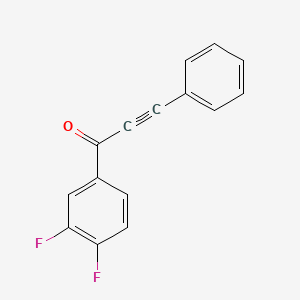

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
